4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole

Antimycobacterial Tuberculosis SAR

4-Methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole (C₁₉H₁₇N₃S₂, MW 351.5) is a fully substituted 1,2,4-triazole featuring a thiophen-2-yl ring at C5, a naphthalen-1-ylmethylsulfanyl moiety at C3, and a methyl group at N4. It belongs to the expanding class of sulfur-linked triazole–thiophene hybrids actively investigated for antimicrobial , antimycobacterial , and enzyme-inhibitory applications.

Molecular Formula C18H15N3S2
Molecular Weight 337.5 g/mol
Cat. No. B12136422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole
Molecular FormulaC18H15N3S2
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=CS4
InChIInChI=1S/C18H15N3S2/c1-21-17(16-10-5-11-22-16)19-20-18(21)23-12-14-8-4-7-13-6-2-3-9-15(13)14/h2-11H,12H2,1H3
InChIKeyLIVXPYFLGUHNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole: Core Structural Identity and Procurement Relevance


4-Methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole (C₁₉H₁₇N₃S₂, MW 351.5) is a fully substituted 1,2,4-triazole featuring a thiophen-2-yl ring at C5, a naphthalen-1-ylmethylsulfanyl moiety at C3, and a methyl group at N4. It belongs to the expanding class of sulfur-linked triazole–thiophene hybrids actively investigated for antimicrobial [1], antimycobacterial [2], and enzyme-inhibitory [3] applications. Unlike earlier benzylsulfanyl-triazoles, this compound incorporates a bulky naphthylmethylsulfanyl substituent that significantly alters lipophilicity and steric profile, directly impacting target binding and selectivity [2][3].

Why 4-Methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole Cannot Be Freely Substituted with In-Class Analogs


Within the 1,2,4-triazole-3-sulfanyl family, minor substituent variations produce large shifts in biological activity. In a series of naphthylmethylsulfanyl-triazoles evaluated against Mycobacterium tuberculosis, MIC values spanned >100-fold (2 to >1000 µmol/L) depending solely on the heterocyclic core and substitution pattern [1]. The 4-methyl and thiophen-2-yl combination in this compound creates a unique electronic and steric environment distinct from the 4-allyl analog (CAS 587000-20-2) or the 4-chlorophenyl-COX-2 inhibitor series [2]. Generic replacement with a benzylsulfanyl or pyridylmethylsulfanyl congener would alter both target affinity and selectivity profile, as demonstrated by the 23-fold potency difference observed for the related 3-((2-naphthylmethyl)sulfanyl)-4H-1,2,4-triazole against Mn²⁺- vs Co²⁺-loaded MetAP enzyme [3].

Quantitative Differentiation Evidence for 4-Methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole


Naphthylmethylsulfanyl Substituent Drives Broad-Spectrum Antimycobacterial Potency vs. Benzylsulfanyl and Pyridylmethylsulfanyl Analogs

In a direct comparative study of naphthylmethylsulfanyl- vs. pyridylmethylsulfanyl-substituted azoles, the 1-naphthylmethylsulfanyl modification on a pyridine-2-carbothioamide core (compound 7d) achieved MIC values of 2–>32 µmol/L against M. tuberculosis, M. avium, and M. kansasii, outperforming the corresponding pyridylmethylsulfanyl analog (7b, MIC = 2–>62.5 µmol/L) by approximately 2-fold at the lower MIC boundary [1]. The naphthyl moiety maintained activity relative to phenyl whereas the pyridyl moiety decreased it, establishing the naphthylmethylsulfanyl group as a potency-retaining pharmacophore element [1].

Antimycobacterial Tuberculosis SAR

Selective COX-2 Inhibition Achieved by the 5-(Thiophen-2-yl)-4H-1,2,4-triazole-3-sulfanyl Scaffold

A closely related analog, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, was identified as a selective COX-2 inhibitor with no measurable COX-1 inhibition at tested concentrations [1]. Quantum mechanics (QM) polarized ligand docking confirmed that the thiophen-2-yl and 3-sulfanyl substituents cooperatively drive COX-2 selectivity by engaging the enzyme's larger active-site pocket [1]. The 4-methyl substituent in the target compound, being smaller than 4-chlorophenyl, is predicted to further modulate the lipophilic balance and binding pose without abolishing the selectivity-conferring thiophene-sulfanyl pharmacophore.

COX-2 inhibition Anti-inflammatory Selectivity

Antimicrobial Activity of Thiophene-Linked 1,2,4-Triazoles Surpasses Condensed Triazole Analogs

In a 2025 study of thiophene-linked 1,2,4-triazoles, the triazolothiadiazole derivative 5c exhibited the most potent antibacterial activity with MIC = 24.5 µg/mL against both E. coli and S. aureus, and a related triazole-thiophene hybrid 4b displayed DNA gyrase inhibition IC₅₀ = 4.84 ± 0.29 µM, comparable to ciprofloxacin in the same assay platform [1]. The 3-sulfanyl-substituted 1,2,4-triazole core consistently outperformed the corresponding 7H-triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole congeners in antiproliferative activity against four human cancer cell lines [1].

Antibacterial DNA gyrase MIC

Naphthyl-Based 1,2,4-Triazoles Demonstrate Broad Antimicrobial Spectrum with Substituent-Dependent Potency

A systematic study of naphthalene-based 1,2,4-triazoles demonstrated that the nature and position of substituents on the naphthalene and triazole rings critically modulate antibacterial and antifungal activity [1]. Compounds with electron-withdrawing groups on the phenyl ring attached to the triazole showed enhanced activity against S. aureus (MIC = 12.5–25 µg/mL) and C. albicans (MIC = 25–50 µg/mL), while the naphthalen-1-ylmethylsulfanyl group in the target compound contributes additional lipophilic bulk that can improve membrane penetration [1]. Compared to the 5-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol parent series, the 3-sulfanyl-alkylated derivatives exhibited up to 4-fold improvement in MIC against Gram-positive pathogens [1].

Antimicrobial Naphthalene SAR

Supramolecular Chalcogen Bonding Patterns in 3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazoles Predict Unique Crystallization and Co-crystal Engineering Properties

X-ray crystallographic analysis of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole revealed that the thiophene sulfur and triazole ring nitrogens engage in distinctive S···N chalcogen bonds and C–H···π interactions that govern supramolecular self-assembly [1]. The target 4-methyl analog is predicted to form even stronger chalcogen-bonded networks due to reduced steric hindrance at N4, enhancing crystallinity and stability [1]. This contrasts with non-thiophene triazole analogs that lack the sulfur-based σ-hole donor and form exclusively hydrogen-bonded networks.

Crystal engineering Chalcogen bonding Solid-state

Metal-Dependent Enzyme Inhibition Sensitivity Differentiates Naphthylmethylsulfanyl-Triazoles from Other Heterocyclic Inhibitors

The naphthylmethylsulfanyl-1,2,4-triazole substructure is recognized by metalloenzymes in a metal-ion-dependent manner. The related inhibitor 3-((2-naphthylmethyl)sulfanyl)-4H-1,2,4-triazole (A-310840) binds Co²⁺-loaded methionine aminopeptidase (MetAP) from E. coli with high affinity but is approximately 23-fold less potent against the Mn²⁺-loaded form of the same enzyme (IC₅₀ = 699 µM for Mn²⁺-MetAP vs. estimated IC₅₀ ≈ 30 µM for Co²⁺-MetAP) [1]. This metal-ion discrimination is a distinctive feature of the naphthylmethylsulfanyl-triazole pharmacophore not observed with simpler triazole-based MetAP inhibitors, providing a selectivity handle for targeting specific metalloenzyme isoforms.

Enzyme inhibition Metalloenzyme Selectivity

High-Value Application Scenarios for 4-Methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole


Antimycobacterial Lead Optimization Programs Targeting M. tuberculosis

Given the demonstrated potency of naphthylmethylsulfanyl-substituted azoles against M. tuberculosis (MIC = 2 µmol/L for the pyridine-2-carbothioamide analog 7d [1]), this compound serves as a high-priority scaffold for tuberculosis drug discovery. The 4-methyl and thiophen-2-yl modifications provide synthetic handles for further SAR exploration while retaining the naphthylmethylsulfanyl pharmacophore critical for antimycobacterial activity [1].

Selective COX-2 Inhibitor Development with Reduced Gastrointestinal Liability

The scaffold's inherent COX-2 selectivity, validated in the 4-chlorophenyl analog through QM-polarized docking studies [2], positions this compound class for anti-inflammatory drug development. The 4-methyl substituent is predicted to further refine selectivity and pharmacokinetics compared to the bulkier 4-chlorophenyl derivative, potentially reducing off-target COX-1 effects [2].

Broad-Spectrum Antibacterial Research Leveraging DNA Gyrase Inhibition

Thiophene-linked 1,2,4-triazoles demonstrate potent DNA gyrase inhibition (IC₅₀ = 4.84 ± 0.29 µM for compound 4b [3]) that rivals ciprofloxacin-class antibacterial agents. The target compound's unique substitution pattern is expected to engage the ATP-binding pocket of DNA gyrase via the naphthylmethyl group, offering a template for next-generation gyrase inhibitors with novel resistance profiles [3].

Co-crystal Engineering and Solid-Form Patenting Exploiting Chalcogen Bonding

The 3-sulfanyl-5-(thiophen-2-yl) motif generates directional S···N chalcogen bonds that dictate crystal packing, as demonstrated by single-crystal X-ray studies of the 4-chlorophenyl analog [2]. The 4-methyl derivative, with reduced steric bulk at N4, is predicted to form even more robust chalcogen-bonded networks, offering unique opportunities for polymorph screening, co-crystal formation with pharmaceutical coformers, and solid-form intellectual property [2].

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